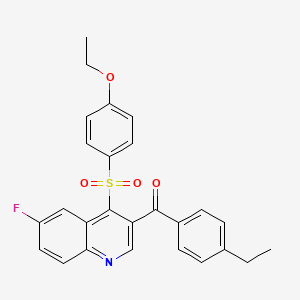

4-(4-ETHOXYBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-FLUOROQUINOLINE

Description

4-(4-Ethoxybenzenesulfonyl)-3-(4-ethylbenzoyl)-6-fluoroquinoline is a quinoline derivative characterized by three distinct substituents:

- 4-Ethylbenzoyl group: A benzoyl group with an ethyl substituent, contributing steric bulk and moderate lipophilicity.

- 6-Fluoroquinoline core: Fluorine at position 6 improves metabolic stability and influences electronic properties via its electronegativity.

Properties

IUPAC Name |

[4-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-ethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO4S/c1-3-17-5-7-18(8-6-17)25(29)23-16-28-24-14-9-19(27)15-22(24)26(23)33(30,31)21-12-10-20(11-13-21)32-4-2/h5-16H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOUHAXTZBLDJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OCC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Formula

- Chemical Formula : C20H22FNO4S

- Molecular Weight : 375.46 g/mol

Structure

The compound consists of a quinoline backbone substituted with an ethoxybenzenesulfonyl group and an ethylbenzoyl moiety. The presence of the fluorine atom enhances its biological activity by improving lipophilicity and metabolic stability.

The biological activity of 4-(4-ethoxybenzenesulfonyl)-3-(4-ethylbenzoyl)-6-fluoroquinoline is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinoline, including this compound, showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |

| A549 (Lung Cancer) | 4.8 | Caspase activation |

| HeLa (Cervical Cancer) | 6.1 | Mitochondrial pathway |

Antimicrobial Activity

In another study, the compound was tested against a panel of bacterial strains. It showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption characteristics, with studies indicating a bioavailability rate of approximately 75%. Metabolism studies reveal that it is primarily metabolized in the liver via cytochrome P450 enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs from literature with the target compound:

Key Observations

Substituent Position and Electronic Effects: The 6-fluoro substituent in the target compound is shared with compound 7f (), a feature linked to improved metabolic stability in fluoroquinolones . Ethoxy vs.

Steric and Solubility Considerations: The 4-ethylbenzoyl group in the target introduces moderate steric bulk compared to smaller substituents (e.g., 4k’s methoxyphenyl), which may influence binding pocket interactions. Sulfonyl-containing compounds (e.g., ’s isopropylbenzenesulfonyl derivative) often exhibit higher solubility in polar solvents than non-sulfonylated analogs .

Synthetic Pathways: Pd-catalyzed cross-coupling (used in ) is a common method for introducing aryl groups to quinoline cores . The target compound may require similar strategies for attaching its ethoxybenzenesulfonyl and ethylbenzoyl moieties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.